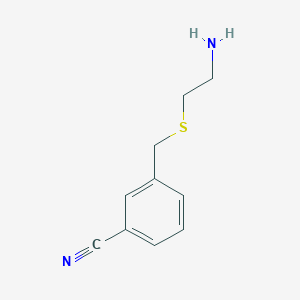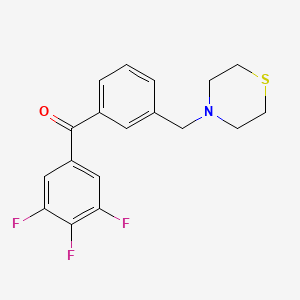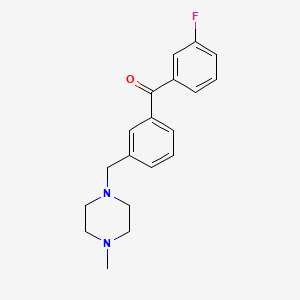
Cyclopentyl 2-(morpholinomethyl)phenyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentyl 2-(morpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C18H25NO2. It is a white to off-white powder with a melting point around 100-104 °C. This compound belongs to a family of ketone derivatives, which have been shown to exhibit potent inhibitory activity against various enzymes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be synthesized through a multi-step process involving the reaction of cyclopentanone with 2-(morpholinomethyl)benzaldehyde under specific conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ketone bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentyl 2-(morpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Cyclopentyl 2-(morpholinomethyl)phenyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic intermediate for the preparation of various organic compounds and pharmaceuticals.
Biology: Studied for its inhibitory activity against enzymes, making it a potential candidate for enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic applications due to its enzyme inhibitory properties.
Industry: Utilized in the synthesis of fine chemicals and specialty compounds.
Mécanisme D'action
The mechanism by which Cyclopentyl 2-(morpholinomethyl)phenyl ketone exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved.
Comparaison Avec Des Composés Similaires
Cyclopentyl 2-(morpholinomethyl)phenyl ketone can be compared with other similar compounds, such as:
- Cyclopentyl 2-(piperidin-1-ylmethyl)phenyl ketone
- Cyclopentyl 2-(pyrrolidin-1-ylmethyl)phenyl ketone
- Cyclopentyl 2-(azetidin-1-ylmethyl)phenyl ketone
These compounds share a similar core structure but differ in the substituent attached to the phenyl ring. The uniqueness of this compound lies in its morpholinomethyl group, which imparts specific chemical and biological properties.
Propriétés
IUPAC Name |
cyclopentyl-[2-(morpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-17(14-5-1-2-6-14)16-8-4-3-7-15(16)13-18-9-11-20-12-10-18/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWHXLIQFYPWJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2CN3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643568 |
Source


|
| Record name | Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898751-37-6 |
Source


|
| Record name | Cyclopentyl{2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate](/img/structure/B1327188.png)
![Ethyl 6-oxo-6-[3-(thiomorpholinomethyl)phenyl]hexanoate](/img/structure/B1327189.png)

